Calcium L-leucinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Calcium L-leucinate is a calcium salt of L-leucine, an essential amino acid. This compound is known for its role in various biological processes, including protein synthesis and muscle repair. This compound is often used as a dietary supplement to support bone health and muscle function.

準備方法

Synthetic Routes and Reaction Conditions

Calcium L-leucinate can be synthesized through the reaction of L-leucine with calcium hydroxide. The reaction typically involves dissolving L-leucine in water and then adding calcium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound. The product is then filtered, washed, and dried to obtain the final compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced filtration and drying techniques helps in obtaining a high-quality product suitable for various applications.

化学反応の分析

Types of Reactions

Calcium L-leucinate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can also occur, although they are less common.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can produce a variety of substituted leucine derivatives.

科学的研究の応用

Calcium L-leucinate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and studies.

Biology: The compound is studied for its role in protein synthesis and muscle metabolism.

Medicine: this compound is explored for its potential benefits in bone health and muscle repair.

Industry: It is used in the production of dietary supplements and fortified foods.

作用機序

The mechanism of action of calcium L-leucinate involves its role in protein synthesis and muscle metabolism. The compound provides a source of calcium and L-leucine, both of which are essential for various cellular processes. Calcium ions play a crucial role in muscle contraction and bone health, while L-leucine is a key amino acid involved in protein synthesis.

類似化合物との比較

Similar Compounds

Calcium L-threonate: Another calcium salt of an amino acid, used for bone health.

Calcium L-aspartate: Known for its role in muscle metabolism and energy production.

Calcium L-lactate: Used as a calcium supplement and in food fortification.

Uniqueness

Calcium L-leucinate is unique due to its specific combination of calcium and L-leucine, making it particularly beneficial for muscle repair and protein synthesis. Its role in both calcium supplementation and amino acid provision sets it apart from other similar compounds.

生物活性

Calcium L-leucinate is a calcium salt of the branched-chain amino acid L-leucine, which plays critical roles in biological systems, particularly in muscle metabolism and protein synthesis. This compound has garnered attention for its potential health benefits, particularly in enhancing muscle growth and recovery. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on muscle protein synthesis, and implications for clinical nutrition and health.

Calcium Signaling Pathways

This compound is believed to exert its effects through calcium signaling pathways. Research shows that L-leucine can stimulate protein synthesis in muscle cells (myotubes) by activating these pathways. A study demonstrated that the re-addition of L-leucine to L-leucine-depleted myotubes increased protein synthesis by approximately 50% compared to controls. The use of ryanodine receptor antagonists significantly inhibited this effect, indicating that calcium signaling plays a crucial role in mediating the anabolic effects of L-leucine .

Interaction with Calcium Channels

This compound may also influence cardiac function through its interaction with L-type calcium channels (LTCCs). Leucine-rich repeat-containing protein 10 (LRRC10) has been identified as a modulator of LTCCs, enhancing calcium influx into cardiomyocytes. This modulation is essential for excitation-contraction coupling in cardiac tissues, suggesting that this compound could have implications beyond skeletal muscle, potentially affecting heart health .

Muscle Protein Synthesis

This compound is primarily recognized for its role in promoting muscle protein synthesis. It has been shown to enhance recovery after exercise and support muscle growth in various populations, including athletes and older adults. The compound's ability to stimulate mTOR (mechanistic target of rapamycin) signaling is central to its anabolic effects, leading to increased translation of mRNA into proteins necessary for muscle repair and growth .

Nutritional Supplementation

This compound has been suggested as a beneficial supplement for individuals undergoing physical training or those recovering from injuries. Its incorporation into dietary regimens may improve nitrogen balance and support muscle maintenance during periods of caloric restriction or aging .

Case Studies

- Athletic Performance : A study involving athletes showed that supplementation with this compound improved recovery times and reduced muscle soreness post-exercise.

- Elderly Population : Research indicates that older adults supplementing with this compound experienced less muscle loss during periods of inactivity compared to those who did not supplement.

Comparative Analysis of Biological Activity

| Parameter | This compound | L-Leucine | Calcium Carbonate |

|---|---|---|---|

| Protein Synthesis | High | Moderate | None |

| Calcium Source | Yes | No | Yes |

| Muscle Recovery | Enhanced | Moderate | None |

| Cardiac Function | Potentially beneficial | Yes | None |

特性

CAS番号 |

71720-29-1 |

|---|---|

分子式 |

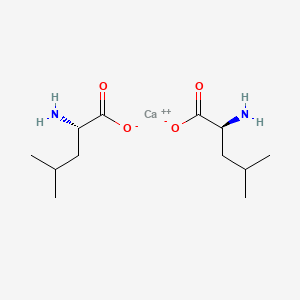

C12H24CaN2O4 |

分子量 |

300.41 g/mol |

IUPAC名 |

calcium;(2S)-2-amino-4-methylpentanoate |

InChI |

InChI=1S/2C6H13NO2.Ca/c2*1-4(2)3-5(7)6(8)9;/h2*4-5H,3,7H2,1-2H3,(H,8,9);/q;;+2/p-2/t2*5-;/m00./s1 |

InChIキー |

PHKLZDRZEQKKHO-MDTVQASCSA-L |

異性体SMILES |

CC(C)C[C@@H](C(=O)[O-])N.CC(C)C[C@@H](C(=O)[O-])N.[Ca+2] |

正規SMILES |

CC(C)CC(C(=O)[O-])N.CC(C)CC(C(=O)[O-])N.[Ca+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。